molecular formula C6H11NO3 B11774536 4-Amino-5-ethoxydihydrofuran-2(3H)-one

4-Amino-5-ethoxydihydrofuran-2(3H)-one

Cat. No.: B11774536
M. Wt: 145.16 g/mol
InChI Key: APUOJWLANCHVDM-UHFFFAOYSA-N
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Description

4-Amino-5-ethoxydihydrofuran-2(3H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-ethoxydihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of amino alcohols: This method involves the reaction of an amino alcohol with an appropriate ester or acid under acidic or basic conditions to form the furan ring.

    Use of protecting groups: Protecting groups may be used to control the reactivity of functional groups during the synthesis.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-ethoxydihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-ethoxydihydrofuran-2(3H)-one depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-methoxydihydrofuran-2(3H)-one
  • 4-Amino-5-propoxydihydrofuran-2(3H)-one

Uniqueness

4-Amino-5-ethoxydihydrofuran-2(3H)-one may exhibit unique properties compared to its analogs due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-amino-5-ethoxyoxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-9-6-4(7)3-5(8)10-6/h4,6H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUOJWLANCHVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CC(=O)O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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